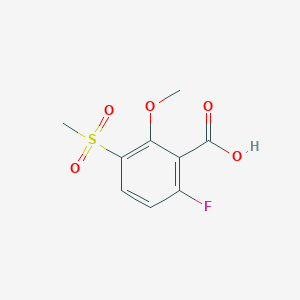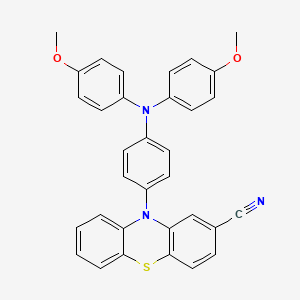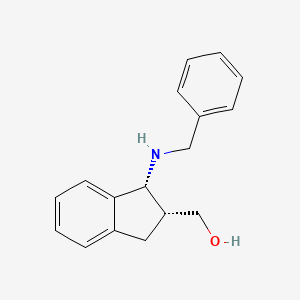
2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone is an organic compound characterized by the presence of two bromine atoms and a trimethoxyphenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone typically involves the bromination of 1-(3,4,5-trimethoxyphenyl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(3,4,5-trimethoxyphenyl)ethanol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone involves its interaction with nucleophilic sites on biological molecules. The bromine atoms can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, making the compound useful in studying biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)ethanone: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2,2-Dichloro-1-(3,4,5-trimethoxyphenyl)ethanone: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Uniqueness
2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific chemical transformations and biological studies. The trimethoxyphenyl group also contributes to its bioactivity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H12Br2O4 |
|---|---|
Poids moléculaire |
368.02 g/mol |
Nom IUPAC |
2,2-dibromo-1-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H12Br2O4/c1-15-7-4-6(9(14)11(12)13)5-8(16-2)10(7)17-3/h4-5,11H,1-3H3 |
Clé InChI |
NGDYWIUWKYTQHR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)



